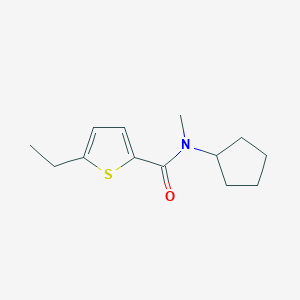
N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide, also known as CDPPB, is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide acts as a positive allosteric modulator of the mGluR5 receptor. This receptor is involved in various neurological processes, including synaptic plasticity, learning, and memory. N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide enhances the activity of the mGluR5 receptor, which leads to increased intracellular signaling and neurotransmitter release. This, in turn, leads to the observed effects of N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide on behavior and cognition.
Biochemical and Physiological Effects:
N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in the prefrontal cortex and hippocampus. N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in synaptic plasticity and neuroprotection. Additionally, N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide has been shown to decrease the expression of pro-inflammatory cytokines, which are involved in neuroinflammation and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide has several advantages for lab experiments. It is a highly selective and potent allosteric modulator of the mGluR5 receptor, which makes it an ideal tool for studying the role of this receptor in various neurological processes. N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide has some limitations for lab experiments. It is a synthetic compound, which means that it may have off-target effects or toxicity that are not yet fully understood. Additionally, N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide is not readily available commercially, which may limit its use in some labs.
Orientations Futures
N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide has several potential future directions for research. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide has shown promise in animal models of Alzheimer's disease, schizophrenia, and traumatic brain injury, and further studies are needed to determine its efficacy in humans. Another area of interest is its role in synaptic plasticity and learning and memory. N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide has been shown to enhance these processes, and further studies are needed to determine the underlying mechanisms. Additionally, N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide may have potential applications in drug addiction and pain management, as the mGluR5 receptor has been implicated in these processes.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide involves the reaction of 1,3-cyclopentadiene with 2,3-dimethyl-1,4-benzoquinone to produce 2,3-dimethyl-5-cyclopenten-1,4-dione. This intermediate is then reacted with hydrazine hydrate to produce 5-cyclopenten-1,2-dione hydrazone. The final step involves the reaction of the hydrazone with phenyl isocyanate to produce N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide.
Applications De Recherche Scientifique
N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide has been shown to have neuroprotective effects in models of traumatic brain injury and stroke.
Propriétés
IUPAC Name |
N-cyclopentyl-N,5-dimethyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-13-16(17(21)19(2)14-8-6-7-9-14)12-18-20(13)15-10-4-3-5-11-15/h3-5,10-12,14H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCPQDQYBZXOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N(C)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7505187.png)


![(2-oxo-2-piperidin-1-ylethyl) (E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoate](/img/structure/B7505220.png)


![1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7505235.png)
![1-[(4-Chlorophenyl)methyl]-3-(2-methyl-2-piperidin-1-ylpropyl)urea](/img/structure/B7505236.png)
![[1-(1,3-Benzodioxol-5-ylmethylamino)-1-oxopropan-2-yl] 3-methylsulfonylbenzoate](/img/structure/B7505238.png)